molecular formula C9H9NS B8768663 3-Methyl-1-benzothiophen-5-amine

3-Methyl-1-benzothiophen-5-amine

Cat. No.: B8768663
M. Wt: 163.24 g/mol
InChI Key: OQGHIIIOEJLEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-benzothiophen-5-amine is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-benzothiophen-5-amine can be achieved through various methods. One common approach involves the reaction of 3-methylthiophene with an amine source under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed amination reaction, where 3-methylthiophene is treated with an amine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzothiophen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Benzothiophene derivatives, including 3-methyl-1-benzothiophen-5-amine, have shown promising anticancer properties. Research indicates that these compounds can interact with specific biological targets such as enzymes and receptors, leading to antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that benzothiophene derivatives exhibit significant cytotoxicity against pancreatic cancer cells, showing IC50 values in the low micromolar range, indicating their potential as anticancer agents .

1.2 Antimicrobial Properties

The antimicrobial activity of this compound has been explored in several studies. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The structural versatility of benzothiophenes allows for modifications that enhance their antimicrobial potency, making them candidates for developing new antibiotics .

1.3 Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of benzothiophene derivatives. These compounds can inhibit inflammatory pathways and cytokine production, suggesting their potential use in treating inflammatory diseases. The ability to modulate immune responses makes them valuable in developing therapeutics for conditions like arthritis and other chronic inflammatory disorders .

Case Studies

3.1 Case Study: Anticancer Screening

A notable case study involved the evaluation of this compound against pancreatic cancer cell lines (BxPC-3 and Panc-1). The compound exhibited strong antiproliferative activity with IC50 values significantly lower than those of established chemotherapeutics like gemcitabine and doxorubicin. This finding underscores the potential of benzothiophene derivatives in cancer therapy .

3.2 Case Study: Antimicrobial Testing

In another study focusing on antimicrobial properties, synthesized derivatives of benzothiophene were tested against various bacterial strains using standard agar diffusion methods. The results indicated that certain modifications to the benzothiophene core enhanced antibacterial activity, highlighting the importance of structural optimization in drug development .

Data Table: Summary of Applications

ApplicationActivity TypeNotable Findings
AnticancerCytotoxicityStrong activity against pancreatic cancer cell lines with low IC50 values
AntimicrobialBacterial InhibitionEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryCytokine ModulationInhibitory effects on inflammatory pathways

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzothiophen-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzothiophene: Lacks the amine group, leading to different chemical properties and reactivity.

    1-Benzothiophen-5-amine: Similar structure but without the methyl group, affecting its chemical behavior and applications.

    3-Methyl-2-benzothiophenamine: Positional isomer with different reactivity and properties.

Uniqueness

3-Methyl-1-benzothiophen-5-amine is unique due to the presence of both the methyl and amine groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3-methyl-1-benzothiophen-5-amine

InChI

InChI=1S/C9H9NS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,10H2,1H3

InChI Key

OQGHIIIOEJLEDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-5-nitro-benzo[b]thiophene [18] (95 mg, 0.492 mmol) in methanol (20 mL) was added 5% palladium on carbon (20 mg) and the mixture was stirred under 1 atm H2 for 8.5h. The mixture was filtered through celite and the filtrate evaporated. The residue was passed through a silica plug to afford 3-methyl-benzo[b]thiophen-5-ylamine as a dark orange solid (31 mg, 39%), single spot at Rf 0.31 (4:1 hexane:ethyl acetate). 1H NMR (CDCl3): δ 7.60 (1H, d, J=8.4 Hz), 7.02 (1H, s), 7.00 (1H, d, J=2.2 Hz), 6.79 (1H, dd, J=8.4, 2.2 Hz), 2.37 (3H, s).
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.